molecular formula C8H14O4 B6597603 Methyl 3,5-dihydroxycyclohexane-1-carboxylate CAS No. 1443770-02-2

Methyl 3,5-dihydroxycyclohexane-1-carboxylate

Cat. No.: B6597603
CAS No.: 1443770-02-2
M. Wt: 174.19 g/mol
InChI Key: JKJAVWYVQRYVFS-UHFFFAOYSA-N
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Description

Methyl 3,5-dihydroxycyclohexane-1-carboxylate is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol.

Preparation Methods

The synthesis of Methyl 3,5-dihydroxycyclohexane-1-carboxylate typically involves the esterification of 3,5-dihydroxycyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 3,5-dihydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3,5-dihydroxycyclohexane-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,5-dihydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects .

Comparison with Similar Compounds

Methyl 3,5-dihydroxycyclohexane-1-carboxylate can be compared with other similar compounds, such as:

    Methyl 3,5-dihydroxybenzoate: Similar structure but with a benzene ring instead of a cyclohexane ring.

    Methyl 3,5-dihydroxycyclohexane-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.

The uniqueness of this compound lies in its specific combination of hydroxyl and ester functionalities on a cyclohexane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3,5-dihydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-12-8(11)5-2-6(9)4-7(10)3-5/h5-7,9-10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJAVWYVQRYVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC(C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443770-02-2
Record name methyl 3,5-dihydroxycyclohexane-1-carboxylate
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